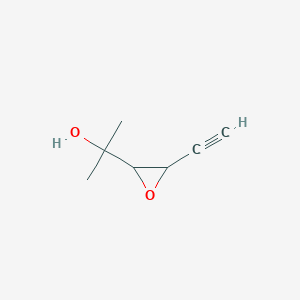

![molecular formula C14H17NO2 B180875 N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one CAS No. 62756-24-5](/img/structure/B180875.png)

N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

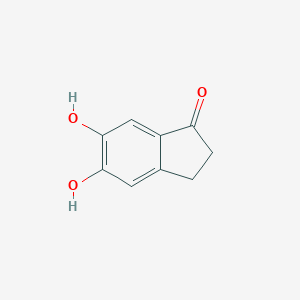

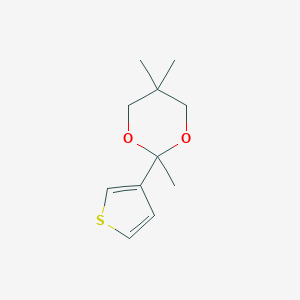

“N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one” is a chemical compound with the molecular formula C14H17NO2 . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .

Synthesis Analysis

The synthesis of similar compounds involves a catalyst-free one-pot two-step four-component [3+2] cycloaddition reaction . The structures of these products were characterized by a combinational analysis of NMR, IR, ESI-HRMS, and X-ray data .Molecular Structure Analysis

The molecular structure of “N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one” is characterized by a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

Spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The molecular weight of “N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one” is 231.29 g/mol.Wirkmechanismus

Mode of Action

The mode of action of this compound involves a photoisomerization process . Upon exposure to UV light, the compound undergoes a structural change from the spiropyran (SP) form to the merocyanine (MC) form . This change is reversible, and the MC form can revert back to the SP form through thermal annealing or exposure to green light .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its photoisomerization properties . The conversion between the SP and MC forms can influence various biochemical processes, depending on the specific targets of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its photoisomerization properties . The structural change from the SP form to the MC form can influence the compound’s interactions with its targets, potentially leading to changes in cellular processes .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Exposure to UV light triggers the conversion from the SP form to the MC form, while thermal annealing or exposure to green light can revert the MC form back to the SP form . Therefore, the compound’s action, efficacy, and stability can vary depending on the environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1'-methylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)10-12(16)11-4-2-3-5-13(11)17-14/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCENWWFAIVPRAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361211 |

Source

|

| Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |

CAS RN |

62756-24-5 |

Source

|

| Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azaspiro[4.5]decane](/img/structure/B180816.png)

![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)